N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}furan-2-carboxamide
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Overview
Description
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}furan-2-carboxamide is a complex organic compound with a unique structure that combines a furan ring, a pyrrole ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan and pyrrole intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the furan ring can be synthesized through a cyclization reaction, while the pyrrole ring can be formed via a condensation reaction. The final step involves the sulfonylation of the pyrrole ring and the coupling of the furan ring to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can introduce various functional groups into the furan or pyrrole rings, leading to a wide range of derivatives.
Scientific Research Applications
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}furan-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it a valuable tool for biochemical studies.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to modulate specific molecular targets makes it a candidate for drug discovery.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
Uniqueness
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}furan-2-carboxamide is unique due to its combination of a furan ring, a pyrrole ring, and a sulfonyl group. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications set it apart from similar compounds.
Properties
Molecular Formula |
C21H24N2O4S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propylpyrrol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C21H24N2O4S/c1-5-12-23-16(4)15(3)19(20(23)22-21(24)18-7-6-13-27-18)28(25,26)17-10-8-14(2)9-11-17/h6-11,13H,5,12H2,1-4H3,(H,22,24) |
InChI Key |
STXDHCWMKIFOHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=C1NC(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C)C)C |
Origin of Product |
United States |
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